![molecular formula C17H17F3N2O2 B2723112 1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1396812-36-4](/img/structure/B2723112.png)
1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features both hydroxy and trifluoromethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-3-phenylpropylamine and 2-(trifluoromethyl)phenyl isocyanate.
Reaction Conditions: The reaction between these starting materials is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions (0-25°C).
Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea depends on its interaction with specific molecular targets. These interactions may involve:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Pathways Involved: The compound’s effects may involve pathways related to inflammation, cell proliferation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Hydroxy-3-phenylpropyl)-3-phenylurea: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
1-(3-Hydroxy-3-phenylpropyl)-3-(2-chlorophenyl)urea: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of both hydroxy and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Propriétés
IUPAC Name |
1-(3-hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c18-17(19,20)13-8-4-5-9-14(13)22-16(24)21-11-10-15(23)12-6-2-1-3-7-12/h1-9,15,23H,10-11H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMRWIVZGSNBML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)NC2=CC=CC=C2C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
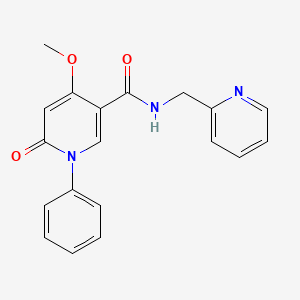
![4-(5-Trichloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2723030.png)
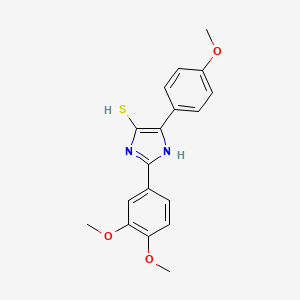
![3-[1-(2,1,3-benzothiadiazole-5-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2723036.png)
![(2R,3S,4S,5S)-2,3,4,5-Tetrakis[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid](/img/new.no-structure.jpg)
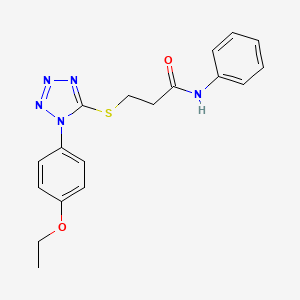
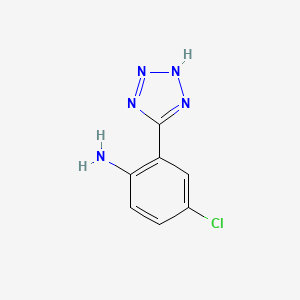
![3-[(3-Hydroxyphenyl)methyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2723042.png)
![1-ethyl-6-oxo-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2723043.png)
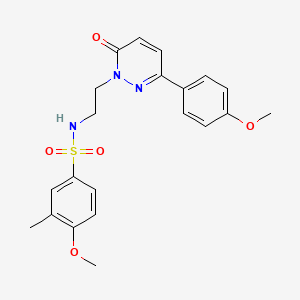
![7-hydroxy-5-oxo-N-(1-(pyridin-4-yl)ethyl)-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2723045.png)
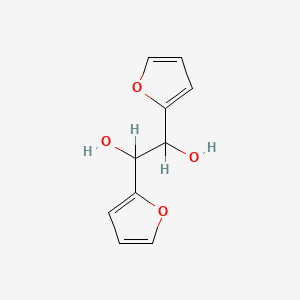

![ethyl 3-carbamoyl-2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2723052.png)
